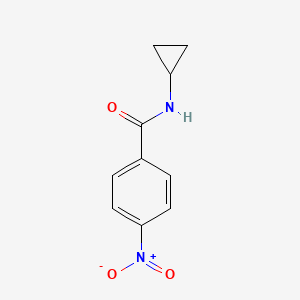

N-cyclopropyl-4-nitrobenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Organic Chemistry

Benzamides are a class of organic compounds derived from benzoic acid and an amine. ontosight.aiontosight.ai The amide bond formation is one of the most fundamental and widely studied reactions in organic chemistry. fluorochem.co.uk This core structure is a prevalent feature in a multitude of biologically active compounds and functional materials. In medicinal chemistry, the benzamide scaffold is present in numerous approved drugs, exhibiting a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiaablocks.com Beyond pharmaceuticals, benzamide derivatives serve as crucial intermediates in the agrochemical industry as herbicides and fungicides and in materials science as monomers for polymer synthesis. ontosight.ai The versatility and established synthetic accessibility of the benzamide core make it a consistently important structural motif in modern organic chemistry. fluorochem.co.uk

Strategic Importance of the Cyclopropyl (B3062369) Moiety in Molecular Design

The cyclopropyl group, the smallest possible carbocycle, is far more than a simple alkyl substituent; it is a powerful tool in molecular design. chemenu.com Its inclusion in a molecule can profoundly influence its physicochemical and pharmacological properties. chemenu.comnih.gov The three-membered ring is highly strained, with C-C-C bond angles of 60°, which imparts unique electronic properties, including enhanced p-character in its C-C bonds.

In drug discovery, the cyclopropyl ring is strategically employed for several reasons:

Metabolic Stability: It can enhance metabolic stability by replacing more easily oxidized groups. For instance, an N-cyclopropyl group is less susceptible to CYP450-mediated oxidation compared to an N-ethyl group. researchgate.net

Potency and Binding: The rigid, three-dimensional structure of the cyclopropyl group can act as a conformational constraint, locking the molecule into a bioactive conformation for optimal binding to a biological target. researchgate.net

Isosteric Replacement: The cyclopropyl ring is often used as a bioisostere for groups like alkenes or carbonyls. ontosight.ai

The proven track record of cyclopropyl-containing drugs in various therapeutic areas underscores its established role in modern medicinal chemistry. chemenu.comontosight.ai

Role of the Nitro Group in Modulating Molecular Properties and Reactivity

The nitro group (—NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. bldpharm.com Its inclusion on an aromatic ring, as in N-cyclopropyl-4-nitrobenzamide, significantly alters the molecule's electronic landscape. This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

Key roles of the nitro group include:

Increased Reactivity: Nitro compounds are often highly reactive and serve as versatile synthetic intermediates. tandfonline.com The nitro group can be readily reduced to an amine, providing a synthetic handle for further molecular elaboration. evitachem.com

Modulation of Polarity: The presence of the nitro group increases the polarity of a molecule, which can influence its solubility and interactions with other polar molecules. bldpharm.comtandfonline.com

Pharmacophore and Bioactivation: In medicinal chemistry, the nitro group is a key pharmacophore in several drugs. orgsyn.org Many nitro-aromatic drugs act as prodrugs that require bioreduction of the nitro group to form reactive nitrogen species, which then exert the therapeutic effect. bldpharm.com This mechanism is particularly relevant for developing antimicrobial and anticancer agents that target hypoxic (low-oxygen) environments.

Contextualizing this compound within Academic and Industrial Synthesis

The synthesis of this compound is a straightforward and representative example of amide bond formation, a fundamental reaction in both academic laboratories and industrial-scale production. The most common and direct synthetic route involves the condensation reaction between a derivative of 4-nitrobenzoic acid and cyclopropylamine (B47189).

Two primary pathways are generally employed:

Acid Chloride Route: 4-nitrobenzoic acid is first converted to its more reactive acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-nitrobenzoyl chloride is then reacted with cyclopropylamine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding this compound.

Coupling Agent Route: A more modern and often milder approach involves the direct coupling of 4-nitrobenzoic acid and cyclopropylamine using a peptide coupling agent. ontosight.ai Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are widely used for this purpose in the presence of a base. orgsyn.org

These synthetic methods are robust, high-yielding, and scalable, making this compound readily accessible as a research chemical and a building block for creating more elaborate chemical structures. evitachem.com Its availability allows researchers to use it as a starting material or intermediate in multi-step syntheses aimed at discovering new chemical entities with potential applications in various fields of science.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXHDFCHLKARTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358224 | |

| Record name | N-cyclopropyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-21-4 | |

| Record name | N-Cyclopropyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88229-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyclopropyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Cyclopropyl 4 Nitrobenzamide and Its Analogues

Established Amidation Strategies

Investigation of Classic Amidation Protocols (e.g., Schotten-Baumann Reaction)

A foundational method for the synthesis of N-cyclopropyl-4-nitrobenzamide is the Schotten-Baumann reaction. This classic protocol, first described in the 1880s by Carl Schotten and Eugen Baumann, facilitates the formation of amides from amines and acyl chlorides. wikipedia.org The reaction is typically conducted under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide product. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via the Schotten-Baumann reaction involves the nucleophilic attack of cyclopropylamine (B47189) on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The general procedure is as follows: 4-nitrobenzoyl chloride is dissolved in an inert organic solvent, such as dichloromethane, and cyclopropylamine is added. An aqueous solution of a base, commonly sodium hydroxide, is then introduced to the reaction mixture with vigorous stirring. The base serves to neutralize the HCl byproduct, preventing the protonation of the unreacted amine and thus allowing the reaction to proceed to completion. wikipedia.orgorganic-chemistry.org The desired product, this compound, can then be isolated from the organic layer. This method is widely used due to its reliability and the ready availability of the starting materials. wikipedia.org

A similar procedure has been reported for the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, where 4-nitrobenzoyl chloride was reacted with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, with triethylamine (B128534) added as a base. mdpi.com

Table 1: Representative Schotten-Baumann Reaction Conditions

| Amine | Acyl Chloride | Base | Solvent System |

| Cyclopropylamine | 4-Nitrobenzoyl chloride | aq. NaOH | Dichloromethane/Water |

| Benzylamine | Acetyl chloride | aq. NaOH | Dichloromethane/Water wikipedia.org |

| 2-(3-chlorophenyl)ethan-1-amine | 4-Nitrobenzoyl chloride | Triethylamine | Dichloromethane mdpi.com |

Catalyst Systems in Amide Bond Formation

While the Schotten-Baumann reaction is effective, it often requires stoichiometric amounts of base. Modern organic synthesis has seen a shift towards catalytic methods for amide bond formation due to their increased efficiency and atom economy. A variety of catalyst systems have been developed for the direct amidation of carboxylic acids with amines, which would involve the reaction of 4-nitrobenzoic acid and cyclopropylamine.

Catalytic approaches often aim to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. catalyticamidation.info Boronic acid catalysts, for instance, have been shown to facilitate amidation reactions, likely through the formation of bridged B-X-B intermediates that activate the carboxylic acid. catalyticamidation.info

Transition metal catalysts have also been employed in amide synthesis. For example, titanium tetrafluoride (TiF4) has been demonstrated as an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net In these reactions, the catalyst loading is typically low (5-10 mol%), and the reaction is carried out in a suitable solvent like toluene (B28343) at elevated temperatures. researchgate.net Other catalyst systems based on iron and other metals have also been developed, often in cooperative catalysis with other reagents. nih.gov

Table 2: Examples of Catalyst Systems for Amidation

| Catalyst | Reactants | Key Features |

| Boronic Acids | Carboxylic Acid + Amine | Ambient temperature reactions, activation via B-X-B dimers. catalyticamidation.info |

| Titanium Tetrafluoride (TiF4) | Carboxylic Acid + Amine | Catalytic amounts (5-10 mol%), effective for aromatic and aliphatic acids. researchgate.net |

| Iron(III) Oxide (Fe3O4) with DABCO | Carboxylic Acid + Isothiocyanate | Cooperative catalysis, magnetically recoverable catalyst. nih.gov |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of solvent-free conditions and mechanochemistry, have been successfully applied to the synthesis of amides.

Mechanochemical Synthesis of this compound

Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding or ball-milling, offers a compelling green alternative to traditional solvent-based synthesis. nih.govmdpi.com This technique is typically performed in the solid state, eliminating the need for bulk solvents and often leading to faster reaction times and high product yields. nih.gov

The mechanosynthesis of this compound can be envisioned by reacting 4-nitrobenzoyl chloride with cyclopropylamine in a ball mill. A similar mechanochemical approach was successfully used to synthesize N-(2,2-diphenylethyl)-4-nitrobenzamide. In that procedure, 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride were placed in a stainless steel milling jar with stainless steel balls and vibrated at a high frequency for a short period. mdpi.com This solvent-free method provides an efficient and environmentally benign pathway to the desired amide product. mdpi.com

Solvent-Free Reaction Conditions and Their Efficiency

Beyond mechanochemistry, other solvent-free methods for amide synthesis have been developed. These reactions are often carried out by heating a neat mixture of the reactants, sometimes in the presence of a catalyst. The absence of a solvent can lead to higher reaction rates due to the high concentration of the reactants. nih.gov

Microwave irradiation has also been effectively utilized in solvent-free amide synthesis. researchgate.net This technique can significantly reduce reaction times compared to conventional heating. For example, N-sulfonylimines have been prepared in a one-pot, solventless operation by microwave thermolysis of aldehydes and sulfonamides in the presence of benign reagents like calcium carbonate and montmorillonite (B579905) K 10 clay. researchgate.net This approach highlights the potential for rapid and efficient solvent-free synthesis of a wide range of compounds.

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound can be readily modified to generate a library of analogues for various research purposes. These modifications can involve altering the substituents on the aromatic ring or changing the N-alkyl group.

For instance, a related compound, N-cyclopropyl-4-methyl-3-nitrobenzamide, has been reported. chemscene.com The synthesis of such derivatives would likely follow similar amidation protocols, starting from the corresponding substituted benzoyl chloride or benzoic acid.

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first treating 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid with thionyl chloride to form the acyl chloride. nih.gov This intermediate was then reacted with various amines to yield the final amide products. nih.gov

Furthermore, new 4-nitrobenzamide (B147303) derivatives have been synthesized by creating Schiff bases from 4-nitrobenzamide and various aryl aldehydes. ijpbs.com This demonstrates the versatility of the benzamide (B126) scaffold for further functionalization. The synthesis of cyclopropylamide analogues of other complex molecules has also been described, indicating that the N-cyclopropylamide moiety can be incorporated into a wide range of structures. nih.gov

Table 3: Examples of Structurally Modified this compound Derivatives and Related Compounds

| Compound Name | Starting Materials |

| N-cyclopropyl-4-methyl-3-nitrobenzamide chemscene.com | 4-methyl-3-nitrobenzoic acid and cyclopropylamine |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides nih.gov | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride and various amines |

| Schiff base derivatives of 4-nitrobenzamide ijpbs.com | 4-nitrobenzamide and various aryl aldehydes |

| Cyclopropylamide analogues of Combretastatin-A4 nih.gov | Varied, involves incorporating a cyclopropylamide moiety |

Rational Design and Synthesis of Substituted Analogues

The rational design of analogues of this compound often involves modifying the aromatic ring or the cyclopropyl (B3062369) group to modulate biological activity. A common strategy is the synthesis of a series of related compounds to establish structure-activity relationships (SAR). rsc.org For instance, series of N-methylbenzamide analogues have been designed and synthesized to serve as receptor antagonists or as electrophilic affinity labels for biological targets. nih.govjohnshopkins.edu In these studies, functional groups like nitro and acetamido moieties were incorporated to act as controls for more reactive derivatives. nih.govsigmaaldrich.com

The synthesis of these analogues typically follows established amidation protocols. A general approach involves the reaction of a substituted benzoyl chloride (such as 4-nitrobenzoyl chloride) with cyclopropylamine or a derivative thereof. The design process may also introduce substituents at various positions on the phenyl ring to probe interactions with biological targets. For example, studies on related 4-nitro-N-phenylbenzamides have been conducted to evaluate their potential anticonvulsant properties. nih.gov

Incorporation of Electron-Rich, Electron-Poor, and Halogen Substituents

The electronic properties of the benzamide core can be systematically tuned by incorporating electron-donating (electron-rich), electron-withdrawing (electron-poor), or halogen substituents. The nitro group in this compound is a strong electron-withdrawing group. Further functionalization can be achieved through nucleophilic aromatic substitution, particularly on fluorine-substituted nitrobenzenes. researchgate.net This allows for the controlled introduction of various amine substituents, creating a range of electron-rich nitrobenzene (B124822) derivatives. researchgate.net

The introduction of these substituents has a predictable effect on the electronic structure of the molecule. X-ray crystal structure analysis of such compounds reveals that increasing electron donation from amino substituents onto the nitro-substituted ring leads to a decrease in the Ar–NO2 bond distance, indicating increased double-bond character. researchgate.net The nitrile group is another substituent that can be introduced to modulate physicochemical and pharmacokinetic properties, potentially enhancing binding affinity to target proteins through various interactions. researchgate.net

| Substituent Type | Example Group(s) | Synthetic Approach | Effect on Aromatic Ring |

| Electron-Rich | Amino (-NH2), Alkoxy (-OR) | Nucleophilic Aromatic Substitution | Increases electron density |

| Electron-Poor | Cyano (-CN), additional Nitro (-NO2) | Various, including Sandmeyer reaction | Decreases electron density |

| Halogen | Fluoro (-F), Chloro (-Cl), Bromo (-Br) | Halogenation, Sandmeyer reaction | Inductive electron withdrawal |

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.govnih.gov This approach aims to create hybrid drugs with a specific multitarget profile, potentially offering improved efficacy or a better side-effect profile. nih.gov The this compound scaffold can serve as a key building block in the construction of such hybrid molecules.

The synthesis of these hybrids involves linking the this compound moiety to another biologically active scaffold. For example, a strategy could involve integrating the benzamide structure with a pharmacophore known to inhibit a specific enzyme or receptor, such as a benzimidazole (B57391) scaffold. nih.gov The development of hybrid molecules is a growing field, with applications in creating novel anti-inflammatory, anti-fungal, anti-malarial, and anti-cancer agents. nih.gov The core principle is that the resulting hybrid molecule can modulate multiple biological targets simultaneously. nih.gov

Stereochemical and Regiochemical Control in this compound Synthesis

Achieving precise control over the arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is critical in modern organic synthesis. For this compound and its analogues, this control is essential for producing specific, pure compounds and for understanding their biological interactions.

Regioselective Functionalization of the Aromatic Ring

Regioselective functionalization refers to the ability to introduce substituents at specific positions on the aromatic ring. This is challenging when multiple positions are available for reaction. One advanced method for achieving regioselectivity is through the use of aryne intermediates. nih.gov A concise strategy involves the ortho-deprotonation of aryl(Mes)iodonium salts to generate a substituted aryne, which can then be trapped regioselectively. nih.gov This method allows for the synthesis of densely functionalized 1,2,3,4-tetrasubstituted benzenoid rings, a motif found in many pharmaceutical and agrochemical products. nih.gov Importantly, this technique is compatible with halide substituents, which enables further modification through methods like palladium-catalyzed coupling. nih.gov

Stereoselective Formation of Cyclopropane-Containing Systems

The cyclopropane (B1198618) ring contains chiral centers, and its three-dimensional structure can significantly impact a molecule's biological activity. Stereoselective synthesis aims to produce a specific stereoisomer. Several powerful methods exist for the enantioselective formation of cyclopropane rings. rsc.org

One major strategy is the Michael Initiated Ring Closure (MIRC) reaction, which is a versatile and efficient method for generating cyclopropane rings with high enantioselectivity. rsc.org Other widely used techniques include the Simmons-Smith cyclopropanation, which uses an organozinc carbenoid, and transition-metal-catalyzed cyclopropanation, which employs catalysts based on rhodium, copper, or iron with diazo compounds. rsc.orgrsc.org Biocatalytic strategies, using engineered enzymes like myoglobin, have also been developed for the asymmetric construction of fused cyclopropane-γ-lactams from diazoacetamide (B1201003) substrates, demonstrating high yields and excellent enantioselectivity. nih.gov

| Method | Key Reagents/Catalysts | Mechanism Highlights | Stereocontrol |

| Michael Initiated Ring Closure (MIRC) | Chiral nucleophiles, Michael acceptors | Nucleophilic addition followed by intramolecular substitution. rsc.org | High enantioselectivity achievable through chiral substrates or catalysts. rsc.org |

| Simmons-Smith Reaction | Organozinc carbenoid (e.g., from CH2I2 and Zn-Cu) | Concerted addition of a carbenoid to an alkene. rsc.org | Often directed by nearby hydroxyl or amine groups. Asymmetric variants exist. rsc.org |

| Transition-Metal Catalysis | Diazo compounds, Rh, Cu, or Fe catalysts | Formation of a metal carbene intermediate that reacts with an alkene. rsc.org | Excellent stereoselectivity controlled by chiral ligands on the metal catalyst. rsc.org |

| Biocatalysis | Engineered enzymes (e.g., Myoglobin), diazo substrates | Enzyme-mediated intramolecular carbene transfer. nih.gov | High to excellent enantioselectivity (up to >99% ee) driven by the enzyme's chiral pocket. nih.gov |

Development of Precursors and Intermediates for this compound Synthesis

The efficient synthesis of this compound relies on the availability of suitable starting materials and the development of stable, versatile intermediates. The primary precursors are an activated form of 4-nitrobenzoic acid and cyclopropylamine.

The most common activated precursor for the benzoyl moiety is 4-nitrobenzoyl chloride . It can be readily synthesized from 4-nitrobenzoic acid using reagents like thionyl chloride or oxalyl chloride. The other key precursor is cyclopropylamine .

The core reaction is a standard nucleophilic acyl substitution where the amine nitrogen of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, displacing the chloride and forming the amide bond.

In the broader context of synthesizing complex molecules, various intermediates are developed to facilitate multi-step syntheses. For example, in the synthesis of related heterocyclic systems, N-nitrosoamidines have been used as versatile intermediates to construct fused tricyclic benzodiazepines. mdpi.com While not directly used for this compound, this illustrates the principle of using stable, reactive intermediates to build complex scaffolds. Similarly, processes involving the oxidative amidation of aldehyde precursors, such as reacting a pyrazole-4-carbaldehyde with an amine, provide an alternative one-step method to form amide bonds, which could be conceptually applied to benzamide synthesis. google.com

Elucidation of Reactivity and Mechanistic Pathways of N Cyclopropyl 4 Nitrobenzamide

Cyclopropane (B1198618) Ring Reactivity and Transformations

The three-membered ring of N-cyclopropyl-4-nitrobenzamide is a site of significant chemical potential due to its inherent ring strain. This strain facilitates a range of reactions that are not readily accessible to acyclic or larger cyclic systems. The nitrogen substituent plays a crucial role in directing the regioselectivity and stereoselectivity of these transformations.

Ring-Opening Reactions of Nitrogen-Substituted Cyclopropane Derivatives

Nitrogen-substituted cyclopropanes, including N-cyclopropyl amides, are susceptible to ring-opening reactions under various conditions. acs.org These reactions are driven by the release of ring strain. For cyclopropylamine (B47189) derivatives, the nitrogen atom often acts as an electron-donating group, which polarizes the vicinal carbon-carbon bond, making it prone to cleavage. acs.org This is particularly true for donor-acceptor (DA) cyclopropanes, where an electron-withdrawing group (EWG) is present at the β-position. bohrium.com

In the case of this compound, the amide group's nitrogen can facilitate ring-opening. The reaction can proceed through different mechanistic pathways, including acid-catalyzed, thermal, or radical-mediated processes. nih.govbeilstein-journals.org For instance, Lewis acids can coordinate to the amide oxygen, enhancing the electron-withdrawing nature of the benzoyl group and promoting the cleavage of the cyclopropane ring.

One proposed mechanism involves the formation of a 1,3-dipole upon cleavage of the bond between the substituted carbon and one of the methylene (B1212753) carbons of the cyclopropane ring. acs.org This intermediate can then be trapped by various nucleophiles or undergo further rearrangements.

Table 1: Examples of Ring-Opening Reactions in N-Cyclopropylamide Systems

| Catalyst/Reagent | Product Type | Mechanistic Feature |

|---|---|---|

| AlCl₃ | N-(2-chloropropyl)amides, 5-methyl-2-oxazolines | Involves a "Heine-type" aziridine (B145994) intermediate. rsc.org |

| Reductive Conditions | α,β- or β,γ-unsaturated amino acid derivatives | Reductive opening of the cyclopropane ring. beilstein-journals.org |

Cycloaddition Reactions Involving the Cyclopropyl (B3062369) Moiety

The cyclopropyl group can act as a three-carbon component in cycloaddition reactions. researchgate.net Photochemical activation of N-aryl cyclopropylamines, for example, can lead to a formal [3+2] cycloaddition with α,β-unsaturated carbonyl compounds. chemrxiv.orgchemrxiv.org This process is often initiated by a single electron transfer (SET) from the amine to the excited state of the carbonyl compound, leading to the formation of a radical cation. Subsequent ring-opening of the cyclopropylamine radical cation generates a 1,3-radical cation intermediate that engages in the cycloaddition.

For this compound, while the nitro group is deactivating, similar photochemical or metal-catalyzed pathways could potentially be employed to achieve cycloaddition reactions, providing access to complex nitrogen-containing heterocyclic structures. bohrium.com The reaction's feasibility would depend on the specific reaction conditions and the choice of the reaction partner. Asymmetric versions of these photocycloadditions have also been developed using chiral catalysts. rsc.org

Rearrangement Reactions of Cyclopropyl Amides

Cyclopropyl amides can undergo several types of rearrangement reactions. A notable example is the ring-opening rearrangement that occurs in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), which converts N-cyclopropylamides into N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org The proposed mechanism for this transformation involves the formation of an aziridine intermediate.

Another significant rearrangement is the Hofmann rearrangement, which can be induced electrochemically. This reaction converts cyclopropyl amides into the corresponding cyclopropylamines, offering a practical route to this versatile class of compounds without the need for highly corrosive or toxic halogens. researchgate.net Additionally, ring-expanding reactions of cyclopropyl amides have been achieved using triphenylphosphine (B44618) and carbon tetrahalides to produce N-substituted pyrrolidin-2-ones. nih.gov

Table 2: Rearrangement Reactions of N-Cyclopropyl Amides

| Reagents | Product | Reaction Type |

|---|---|---|

| AlCl₃ | N-(2-chloropropyl)amide / 5-methyl-2-oxazoline | Ring-opening rearrangement. rsc.org |

| PPh₃, CX₄ | N-substituted pyrrolidin-2-one | Ring-expansion. nih.gov |

Selective Carbon-Carbon Bond Cleavage in Cyclopropylamine Derivatives

The selective cleavage of carbon-carbon bonds in cyclopropylamine derivatives is a powerful strategy in organic synthesis. acs.orgnih.gov The outcome of the cleavage is highly dependent on the substitution pattern of the cyclopropane ring and the nature of the nitrogen substituent. bohrium.com For cyclopropylamines acting as donor-acceptor systems, the nitrogen atom serves as the donor, making the vicinal C–C bond highly polarized and susceptible to cleavage under various conditions to form a 1,3-dipole. acs.org

In this compound, the acyl group on the nitrogen atom modulates its donating ability. However, under appropriate activation, such as with transition metals, selective C-C bond cleavage can be achieved. bohrium.com Two primary pathways for metal-catalyzed cleavage are direct oxidative addition of the metal into a C-C bond and β-carbon elimination from a metal-bound intermediate. bohrium.com The specific bond that is cleaved (vicinal vs. distal to the nitrogen substituent) can sometimes be controlled by the choice of catalyst and reaction conditions.

Chemical Transformations at the Amide Linkage

While the cyclopropane ring is a major locus of reactivity, the amide linkage also provides a handle for further chemical transformations.

Copper-Catalyzed Dehydrogenative Cross-Coupling Reactions

Cross-dehydrogenative coupling (CDC) reactions are atom-economical methods for forming C-N bonds. thieme-connect.com Copper-catalyzed CDC reactions have been developed to couple secondary amides with various partners, including terminal alkynes. rsc.orgrsc.org These reactions typically proceed via an oxidative pathway where a C-H bond and an N-H bond are functionalized simultaneously.

For a secondary amide like this compound, a copper catalyst could facilitate its coupling with a suitable substrate. The proposed mechanism often involves the formation of a nitrogen-centered radical from the amide, which then participates in the bond-forming step. rsc.org The use of an oxidant, often air or a peroxide, is typically required to regenerate the active copper catalyst. researchgate.net This methodology provides a direct route to more complex amides without pre-functionalization of the coupling partners. acs.org

Table 3: Potential Copper-Catalyzed CDC Reaction for this compound

| Coupling Partner | Catalyst System | Product Type | Proposed Intermediate |

|---|---|---|---|

| Terminal Alkyne | Cu(II) salt / Ligand | Ynamide | Nitrogen-centered radical, Cu(III) intermediate. rsc.orgrsc.org |

| N-Arylglycine Ester | Cu salt | α-Substituted α-amino acid ester derivative | C–H/N–H oxidative cross-coupling. thieme-connect.com |

Nitrogen-Directed Diazidation of Strained Rings

While there is no specific literature detailing the nitrogen-directed diazidation of this compound, a plausible mechanistic pathway can be postulated based on known organic reactions. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions. A hypothetical nitrogen-directed diazidation could proceed through a radical mechanism, potentially initiated by a suitable radical initiator.

The proposed mechanism would likely involve the initial formation of an azide (B81097) radical, which could then attack the cyclopropyl ring. The amide nitrogen, with its lone pair of electrons, could play a directing role, influencing the regioselectivity of the azide addition. Subsequent ring opening and further reaction with another azide radical could lead to a diazidated product. However, this remains a speculative pathway in the absence of direct experimental evidence for this compound.

Nucleophilic Substitution Reactions Involving Amido Azides

The conversion of the amide group in this compound to an amido azide (or more accurately, an acyl azide) would likely be achieved by treating the corresponding acyl chloride with an azide salt, such as sodium azide. Once formed, the reactivity of the resulting N-cyclopropyl-4-nitrobenzoyl azide would be dominated by the well-established Curtius rearrangement, rather than direct nucleophilic substitution at the carbonyl carbon with displacement of the azide group. wikipedia.orgallen.innih.govorganic-chemistry.orgchemistrysteps.com

The Curtius rearrangement is a thermal or photochemical process where an acyl azide rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgallen.in The reaction is believed to proceed through a concerted mechanism, where the migration of the R-group (in this case, the 4-nitrophenyl group) occurs simultaneously with the expulsion of dinitrogen. wikipedia.org This process is highly efficient and is a common method for the synthesis of amines, ureas, and carbamates from carboxylic acids.

The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles. For instance, reaction with water would lead to the formation of a carbamic acid, which would then decarboxylate to yield 4-nitro-N-cyclopropylamine. Alternatively, trapping with an alcohol would produce a carbamate, and reaction with an amine would afford a urea (B33335) derivative. Direct intermolecular nucleophilic substitution on the acyl azide to displace the azide group is not a commonly observed reaction pathway, as the Curtius rearrangement is typically the favored process. raco.catthieme-connect.com

Oxidative Fluorination through Organic Photoredox Catalysis

A significant reaction of N-cyclopropylamides, including derivatives like this compound, is their oxidative fluorination via organic photoredox catalysis. This process involves the ring-opening of the cyclopropyl group and the introduction of a fluorine atom, leading to the formation of fluorinated imines, which can be subsequently converted to other valuable compounds. acs.orgacs.org

This transformation is typically carried out using a photocatalyst, such as benzophenone, under UV irradiation, or other organic dyes with visible light. The reaction proceeds through a radical mechanism initiated by the photoexcited catalyst. The electron-withdrawing nature of the 4-nitrobenzoyl group in this compound would be expected to influence the redox properties of the substrate and the stability of the radical intermediates.

The general mechanism involves the oxidation of the cyclopropylamide by the photoexcited catalyst to form a radical cation. This is followed by ring-opening of the cyclopropyl group to generate a distonic radical cation. Subsequent fluorination with a fluorine source, such as Selectfluor, and further oxidation and deprotonation steps lead to the formation of a γ-fluorinated imine. This can then be hydrolyzed or reacted with other nucleophiles.

Table 1: Substrate Scope in the Oxidative Fluorination of Cyclopropylamides (Data adapted from analogous systems)

| Entry | R Group on Amide | Product Yield (%) |

| 1 | Phenyl | 75 |

| 2 | 4-Methoxyphenyl | 82 |

| 3 | 4-Chlorophenyl | 68 |

| 4 | 2-Naphthyl | 71 |

Mechanistic Investigations through Experimental and Computational Methods

The elucidation of the precise mechanistic details of reactions involving this compound requires a combination of experimental and computational approaches.

Experimental Probes for Reaction Mechanism Elucidation (e.g., TEMPO Experiments)

To investigate the potential involvement of radical intermediates in reactions such as the oxidative fluorination, radical trapping experiments are invaluable. A common technique is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a radical scavenger. researchgate.net

In the context of the photoredox-catalyzed oxidative fluorination of this compound, the introduction of TEMPO into the reaction mixture would be expected to intercept any radical intermediates. The formation of TEMPO-adducts, which can be detected by techniques such as mass spectrometry, would provide strong evidence for a radical-mediated pathway. The absence of product formation in the presence of TEMPO would further support the radical nature of the reaction.

Quantum Chemical Calculations for Plausible Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the plausible mechanisms of reactions involving this compound. These calculations can provide insights into the electronic structure of the molecule, the stability of intermediates, and the energetics of different reaction pathways.

For instance, DFT calculations could be used to model the proposed radical cation intermediate in the oxidative fluorination. The calculations could help to determine the preferred site of radical formation and the energy barrier for the ring-opening of the cyclopropyl group. Furthermore, the influence of the electron-withdrawing nitro group on the stability of the intermediates and transition states could be quantified.

In the case of the Curtius rearrangement of the corresponding acyl azide, computational studies can corroborate the concerted nature of the mechanism by modeling the transition state and demonstrating the simultaneous bond-breaking and bond-forming events.

Analysis of Transition States and Intrinsic Reaction Coordinate (IRC) Pathways

The identification and characterization of transition states are crucial for understanding the kinetics and mechanism of a chemical reaction. Computational methods can be used to locate the transition state structures for the proposed reaction pathways of this compound.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the intended species. This provides a detailed picture of the molecular rearrangements that occur during the reaction.

For the oxidative fluorination, IRC calculations could trace the path from the ring-opened radical cation to the fluorinated product, providing a step-by-step visualization of the reaction coordinate. Similarly, for the Curtius rearrangement, an IRC analysis would illustrate the concerted migration of the aryl group and the expulsion of the nitrogen molecule.

Advanced Spectroscopic and Crystallographic Characterization of N Cyclopropyl 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the structure of N-cyclopropyl-4-nitrobenzamide, offering precise information about the hydrogen and carbon environments within the molecule.

Comprehensive ¹H NMR and ¹³C NMR Spectral Assignments

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and cyclopropyl (B3062369) protons. The protons on the 4-nitrophenyl ring will appear as two distinct doublets in the downfield region (typically δ 7.8-8.4 ppm) due to the strong electron-withdrawing effect of the nitro group. The two protons ortho to the carbonyl group will be deshielded relative to the two protons meta to it, both showing a characteristic ortho-coupling constant (³J ≈ 8-9 Hz). The amide proton (N-H) is expected to appear as a broad singlet or a doublet (if coupled to the cyclopropyl methine proton) in the range of δ 8.0-9.0 ppm. The cyclopropyl group will exhibit complex signals in the upfield region; the methine proton (-CH-) will appear as a multiplet around δ 2.8-3.0 ppm, while the four methylene (B1212753) protons (-CH₂-) will present as complex multiplets in the δ 0.6-1.0 ppm range.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 164-167 ppm. The aromatic carbons will show four distinct signals. The carbon bearing the nitro group and the carbon attached to the carbonyl group will be the most deshielded quaternary carbons. The two sets of aromatic CH carbons will appear in the typical aromatic region (δ 120-150 ppm). The cyclopropyl carbons are expected in the upfield region, with the methine carbon appearing around δ 22-25 ppm and the methylene carbons at approximately δ 6-8 ppm.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (ortho to -NO₂) | 8.25 - 8.35 | Doublet (d) | ³J = 8.0 - 9.0 |

| Aromatic (ortho to -C(O)NH) | 7.90 - 8.00 | Doublet (d) | ³J = 8.0 - 9.0 |

| Amide (N-H) | 8.50 - 8.90 | Broad singlet (br s) or Doublet (d) | |

| Cyclopropyl methine (-CH) | 2.80 - 3.00 | Multiplet (m) | |

| Cyclopropyl methylene (-CH₂) | 0.80 - 1.00 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Spectral Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 164 - 167 |

| Aromatic (C-NO₂) | 148 - 151 |

| Aromatic (C-C(O)NH) | 140 - 143 |

| Aromatic CH (ortho to -NO₂) | 123 - 125 |

| Aromatic CH (ortho to -C(O)NH) | 128 - 130 |

| Cyclopropyl methine (CH) | 22 - 25 |

Dynamic NMR Studies of Related Amide Systems

The amide bond in this compound possesses a partial double bond character, leading to hindered rotation and the potential for existing as two distinct rotational isomers (rotamers), typically designated as E (cis) and Z (trans). Dynamic NMR (DNMR) studies on related secondary N-cyclopropyl amides, such as N-cyclopropylacetamide, have revealed unexpected conformational behaviors. acs.org Unlike many other secondary amides where the Z-rotamer is overwhelmingly favored due to steric hindrance, N-cyclopropyl amides can exhibit a significant population (16-19% in apolar solvents) of the E-rotamer. acs.org This phenomenon is attributed to the unique steric and electronic properties of the cyclopropyl group. Furthermore, these studies indicate a preference for an ortho conformation around the N-cPr bond, contrasting with the anti conformation typically preferred by other secondary acetamides. acs.orgacs.org These findings suggest that this compound likely also exists as a mixture of E and Z rotamers in solution, with a potentially observable dynamic equilibrium via temperature-dependent NMR experiments.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Based on data from the closely related isomer N-cyclopropyl-3-nitrobenzamide and general spectroscopic principles, the following characteristic peaks are expected. spectrabase.com The N-H stretching vibration of the secondary amide should appear as a sharp peak around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions, expected in the region of 1640-1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) typically appears around 1530-1550 cm⁻¹. The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (νas) near 1510-1530 cm⁻¹ and a symmetric stretch (νs) near 1340-1360 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| Aromatic C-H Stretch | Phenyl Ring | >3000 | Medium-Weak |

| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1400 - 1600 | Medium |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1530 - 1550 | Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1510 - 1530 | Strong |

Raman Spectroscopic Investigations

While specific experimental Raman data for this compound is not available, key features can be predicted. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. A very strong signal corresponding to the symmetric stretching of the nitro group (νs NO₂) is expected around 1340-1360 cm⁻¹. The aromatic ring "breathing" modes, which involve symmetric expansion and contraction of the ring, typically give rise to strong Raman bands in the 1000-1600 cm⁻¹ region. The C=O stretch of the amide (Amide I) is also Raman active. The cyclopropyl ring breathing mode should also be observable as a characteristic band.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dominated by the electronic transitions within the 4-nitrobenzamide (B147303) chromophore. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic system. The presence of the nitro group, a powerful auxochrome and chromophore, in conjugation with the benzene (B151609) ring and carbonyl group, results in a significant bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide (B126). A strong primary absorption band (π → π) is expected in the range of 260-290 nm. A weaker absorption, potentially corresponding to an n → π transition of the nitro or carbonyl group, might be observed at longer wavelengths, although it is often obscured by the more intense π → π* band. mdpi.com

Absorption Profiles and Electronic Transitions

The electronic absorption spectrum of this compound is characterized by the presence of strong chromophoric groups, namely the nitro-substituted benzene ring and the amide functional group. shu.ac.uk The absorption of ultraviolet and visible radiation by the molecule corresponds to the excitation of valence electrons from their ground state to higher energy excited states. shu.ac.uklibretexts.org The primary electronic transitions expected for this molecule are π → π* and n → π*. youtube.com

The π → π* transitions are typically of high intensity and arise from the conjugated π-system of the 4-nitrobenzoyl moiety. libretexts.orguzh.ch The presence of the electron-withdrawing nitro group and the electron-donating amide nitrogen atom (via resonance) extends the conjugation, influencing the energy and intensity of these absorptions. The n → π* transitions are generally of lower intensity and involve the promotion of non-bonding electrons (from the oxygen atoms of the carbonyl and nitro groups) to an anti-bonding π* orbital. shu.ac.ukyoutube.comuzh.ch

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Energy | Expected Intensity |

|---|---|---|---|

| π → π* | 4-Nitrobenzoyl system | High | High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

| n → π* | Carbonyl group (C=O) | Low | Low (ε = 10-100 L mol⁻¹ cm⁻¹) shu.ac.uk |

Solvatochromic Behavior and Solvent Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents, reflecting the differential solvation of the ground and excited electronic states. wikipedia.orgresearchgate.net The electronic spectra of this compound are expected to exhibit solvatochromic shifts depending on the polarity of the solvent.

The n → π* transitions are particularly sensitive to solvent effects. In polar, protic solvents, the lone pairs of electrons on the oxygen atoms are stabilized by hydrogen bonding, which lowers the energy of the n-orbital. shu.ac.uk This increased stabilization requires more energy to excite an electron, resulting in a shift to shorter wavelengths, known as a hypsochromic or blue shift. shu.ac.ukwikipedia.org

Conversely, the π → π* transitions often experience a bathochromic or red shift (a shift to longer wavelengths) with increasing solvent polarity. shu.ac.uk This occurs because the excited state (π*) is often more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvent molecules. tanta.edu.egnih.gov

Table 2: Predicted Solvatochromic Shifts for this compound

| Transition Type | Increasing Solvent Polarity | Type of Shift | Rationale |

|---|---|---|---|

| n → π* | → | Hypsochromic (Blue Shift) | Increased solvation and stabilization of the ground state non-bonding orbital. shu.ac.uk |

Mass Spectrometry (MS)

Detailed Mass Spectral Analysis and Fragmentation Pathways

Mass spectrometry provides critical information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would proceed through characteristic pathways determined by the most labile bonds and the stability of the resulting fragments. nih.govmiamioh.edu

Key fragmentation processes for this molecule are expected to include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the cyclopropyl radical or the formation of a stable acylium ion.

Cleavage of the amide bond , resulting in fragments corresponding to the 4-nitrobenzoyl cation and the cyclopropylamine (B47189) radical cation.

Loss of the nitro group as NO₂ (46 Da) or NO (30 Da).

Fragmentation of the cyclopropyl ring , typically through the loss of ethene (28 Da).

Table 3: Plausible Mass Spectral Fragments of this compound (MW = 206.2 g/mol )

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Origin |

|---|---|---|

| 206 | [M]⁺ | Molecular Ion |

| 165 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical via α-cleavage |

| 150 | [O₂NC₆H₄CO]⁺ | Cleavage of the C-N amide bond |

| 120 | [C₆H₄CO]⁺ | Subsequent loss of NO₂ from the m/z 150 fragment |

X-ray Crystallography

Single Crystal X-ray Diffraction (SC-XRD) for Structural Confirmation

Single Crystal X-ray Diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. usp.org This method would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclopropyl and nitrobenzoyl groups relative to each other. The analysis of a suitable single crystal would yield key crystallographic data such as the crystal system, space group, and unit cell dimensions. mdpi.com For comparison, related nitrobenzamide structures have been reported to crystallize in common space groups like P2₁2₁2₁ (orthorhombic) or P-1 (triclinic). mdpi.commdpi.com

Table 4: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Description | Example from a Related Structure mdpi.com |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The dimensions of the unit cell edges. | a = 8.1974 Å, b = 10.6696 Å, c = 12.9766 Å |

| α, β, γ (°) | The angles between the unit cell edges. | α = 90°, β = 90°, γ = 90° |

| V (ų) | The volume of the unit cell. | 1134.1 ų |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of this compound is governed by noncovalent intermolecular interactions. nih.gov The amide group is a classic motif for forming strong intermolecular hydrogen bonds, with the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. nih.gov This typically leads to the formation of chains or dimeric structures within the crystal lattice. The oxygen atoms of the nitro group can also act as hydrogen bond acceptors.

In addition to hydrogen bonding, π-π stacking interactions between the electron-deficient 4-nitrophenyl rings are expected to play a significant role in the crystal assembly. libretexts.orgresearcher.life These interactions arise from the electrostatic and dispersion forces between parallel aromatic rings and are crucial for stabilizing the three-dimensional supramolecular architecture. nih.govresearchgate.net The interplay between strong N-H···O hydrogen bonds and weaker π-π stacking interactions dictates the final packing arrangement of the molecules in the solid state. nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Contacts

While direct data for this compound is not available, the principles of Hirshfeld surface analysis can be understood through its application to structurally related compounds, such as other benzamide and nitrobenzene (B124822) derivatives. This analysis typically generates several graphical representations and quantitative data to describe the crystal packing.

Key components of a Hirshfeld surface analysis include:

d norm Surface: This surface highlights intermolecular contacts by color-coding them based on their length. Red spots indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals distance.

Fingerprint Plots: These are two-dimensional histograms that summarize the intermolecular contacts. They plot the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside the surface (de). The distribution and shape of the points on this plot provide a "fingerprint" of the intermolecular interactions. Different types of interactions (e.g., H···H, O···H, C···H) have characteristic appearances on the fingerprint plot, allowing for their identification and quantification.

For a molecule like this compound, one would expect to observe several key intermolecular interactions, including:

N-H···O Hydrogen Bonds: The amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which would likely form strong hydrogen bonds. The nitro group also offers strong hydrogen bond acceptors (O-N-O).

C-H···O Interactions: The aromatic and cyclopropyl C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the amide and nitro groups.

π···π Stacking: The presence of the nitro-substituted benzene ring suggests the possibility of π···π stacking interactions between aromatic rings of adjacent molecules.

van der Waals Forces: A significant portion of the crystal packing would also be governed by weaker, non-specific van der Waals forces, primarily H···H contacts.

To illustrate the type of data that would be generated from such an analysis, the following tables present hypothetical data based on typical findings for similar molecular structures.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound

| Contact Type | Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.2 |

| C···C | 5.8 |

| N···H / H···N | 4.5 |

| O···C / C···O | 2.0 |

| O···O | 1.1 |

| N···O / O···N | 0.9 |

This interactive table would allow users to sort the data based on the contact type or contribution percentage, providing a clear overview of the most significant interactions.

Table 2: Hypothetical Hydrogen Bond Geometry for this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N–H···O | 0.86 | 2.05 | 2.90 | 170 |

| C–H···O | 0.93 | 2.45 | 3.35 | 155 |

This table would detail the geometric parameters of the expected hydrogen bonds, where 'D' is the donor atom, 'H' is the hydrogen atom, and 'A' is the acceptor atom.

Computational and Theoretical Studies on N Cyclopropyl 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density.

Geometry Optimization and Electronic Structure Determinations

A fundamental step in computational analysis is the geometry optimization of the molecule. For N-cyclopropyl-4-nitrobenzamide, this process would involve calculating the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy state on the potential energy surface. This would reveal crucial information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzamide (B126) group and the orientation of the cyclopropyl (B3062369) and nitro substituents relative to the benzene (B151609) ring would be determined.

Following optimization, the electronic structure would be elucidated. This involves mapping the distribution of electrons within the molecule and calculating various electronic properties. These calculations provide insights into the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.comnih.gov For this compound, the electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap and influencing its reactivity profile. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Qualitatively, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the nitro group and the carbonyl group would be expected to exhibit strong negative potential, while the hydrogen atoms of the amide and cyclopropyl groups would show positive potential.

Quantitative analysis of the MESP surface involves identifying the minima (Vmin) and maxima (Vmax) of the potential. These values provide a quantitative measure of the electrostatic character of different regions of the molecule and are useful for predicting non-covalent interactions.

The MESP is particularly useful for predicting hydrogen bonding capabilities. The negative potential around the carbonyl oxygen and the nitro group oxygens indicates their ability to act as hydrogen bond acceptors. The positive potential on the amide hydrogen suggests it can act as a hydrogen bond donor. The values of Vmin and Vmax can be used to estimate the strength of these potential hydrogen bonds.

Reactivity and Selectivity Prediction (e.g., Fukui Function Analysis)

Fukui functions are used within DFT to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. By calculating the Fukui functions for each atom in this compound, one could precisely identify the atoms most likely to participate in different types of chemical reactions, thus providing a detailed picture of its reactivity and selectivity.

Substituent Effects on Electronic Structure and Reactivity

The electronic character of this compound is significantly influenced by the interplay between the electron-withdrawing nitro group (-NO₂) and the amide linker, which includes a cyclopropyl substituent.

The nitro group is a strong deactivating group, exerting both a negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). This is due to the high electronegativity of the nitrogen and oxygen atoms and the potential for delocalization of electron density from the benzene ring onto the nitro group. This electron withdrawal has several key consequences:

Aromatic Ring Reactivity : The electron density of the 4-substituted benzene ring is substantially reduced. This deactivates the ring towards electrophilic substitution reactions.

Acidity of Amide N-H : The electron-withdrawing nature of the entire 4-nitrophenyl group increases the acidity of the amide proton (N-H) compared to a non-substituted benzamide.

The cyclopropyl group attached to the amide nitrogen is primarily an electron-donating group due to the high p-character of its C-C bonds, a property that can influence the conformation and electronic properties of the amide bond itself.

A summary of the expected electronic effects of the key substituents is presented below.

| Substituent | Position | Electronic Effect | Impact on Reactivity & Structure |

| Nitro Group (-NO₂) | Para (C4) | Strong Electron-Withdrawing (-I, -M) | Deactivates the aromatic ring; increases acidity of the amide proton; enhances molecular polarity. |

| Cyclopropyl Group | Amide Nitrogen | Electron-Donating | Influences amide bond conformation and electronic properties. |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the movement and conformational changes of a molecule over time. While specific MD studies on this compound are not detailed in the literature, findings from related compounds allow for educated predictions.

The central structural feature of this compound is the amide bond connecting the cyclopropyl ring and the 4-nitrobenzoyl group. The planarity of the amide bond restricts rotation, leading to the possibility of cis and trans rotamers. For most secondary amides, the trans conformation is sterically favored. However, studies on other N-cyclopropyl amides have revealed unusual conformational behavior. For instance, research on N-cyclopropylacetamide has shown a significant population (16-19%) of the E-rotamer (cis) in apolar solvents, which is rare for secondary acetamides. This is attributed to the unique steric and electronic properties of the cyclopropyl group.

Furthermore, the orientation around the N-C(cyclopropyl) bond in these related amides tends to favor an ortho conformation rather than the more common anti conformation. It is highly probable that this compound would exhibit similar conformational preferences, with a dynamic equilibrium between different rotamers. MD simulations would be the ideal tool to quantify the relative stabilities of these conformers and the energy barriers for their interconversion.

In a solvent, the dynamic behavior of this compound would be governed by its conformational flexibility and its interactions with solvent molecules. MD simulations could model how the polar nitro group and the amide bond interact with polar solvents like water or DMSO through hydrogen bonding and dipole-dipole interactions. The simulations would also capture the rotation of the phenyl and cyclopropyl groups relative to the central amide plane. In studies of similar benzamide derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes, suggesting that the compound would maintain a stable conformation in a binding site. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor, such as a protein. This method is crucial in drug discovery and chemical biology.

In the absence of specific docking studies for this compound, predictions can be made based on its structural features. The molecule possesses key characteristics that would define its binding to a protein target:

Hydrogen Bond Donors : The amide N-H group is a primary hydrogen bond donor.

Hydrogen Bond Acceptors : The carbonyl oxygen (C=O) of the amide and the two oxygen atoms of the nitro group are strong hydrogen bond acceptors.

Aromatic System : The 4-nitrophenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a receptor's active site.

Hydrophobic Group : The cyclopropyl group provides a small, rigid hydrophobic feature that can fit into corresponding hydrophobic pockets.

Docking simulations performed on various nitrobenzamide derivatives against targets like inducible nitric oxide synthase (iNOS) and α-glucosidase have demonstrated the importance of these interactions in achieving efficient binding. nih.govresearchgate.net

Based on the functional groups present in this compound, a hypothetical analysis of its interactions within a protein's active site can be constructed. Docking studies on analogous compounds consistently highlight the critical role of specific interactions.

For example, in a typical binding scenario, the following interactions would be anticipated:

The amide N-H would likely form a hydrogen bond with a backbone carbonyl or an acidic residue (e.g., Aspartate, Glutamate).

The amide carbonyl oxygen would be a prime candidate to form a hydrogen bond with a donor group like the side chain of Arginine, Lysine, or Serine.

The nitro group's oxygens are potent hydrogen bond acceptors and could form strong interactions with suitable donor residues in the active site.

The phenyl ring could engage in hydrophobic interactions or π-π stacking within the binding pocket.

The cyclopropyl group would occupy a small hydrophobic sub-pocket.

These predicted interactions for this compound are summarized in the table below.

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |

| Amide C=O | Hydrogen Bond Acceptor | Arg, Lys, Ser, His, Asn, Gln |

| Nitro Group (-NO₂) | Hydrogen Bond Acceptor, Electrostatic | Arg, Lys, Ser, His, Asn, Gln |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Cyclopropyl Ring | Hydrophobic | Ala, Val, Leu, Ile |

Theoretical Elucidation of Chemical Phenomena

Computational and theoretical studies serve as powerful tools to investigate and predict the chemical behavior of molecules like this compound. These in silico approaches provide insights into molecular structure, stability, and reactivity that can be challenging to determine experimentally.

Tautomerism and Isomerization Studies

Tautomerism and isomerization are fundamental concepts in organic chemistry that describe the existence of structural isomers that can interconvert. For this compound, theoretical studies can elucidate the potential for such transformations.

Tautomerism: While this compound itself does not exhibit classical tautomerism, theoretical studies on related amide systems can provide a framework for understanding its structural dynamics. Amide-imidic acid tautomerism is a known phenomenon, although for simple amides, the amide form is significantly more stable. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the amide and the hypothetical imidic acid tautomer of this compound (see Figure 1). These calculations would likely confirm the overwhelming stability of the amide tautomer, rendering the imidic acid form energetically inaccessible under normal conditions. Studies on other heterocyclic systems have utilized DFT to determine the stability of various tautomeric forms in different environments. researchgate.netnih.gov

Isomerization: Isomerization in this compound can be explored computationally, particularly concerning the rotation around the amide C-N bond and the orientation of the cyclopropyl and nitro groups.

Rotational Isomerism: The rotation around the C-N amide bond is restricted due to its partial double bond character. Computational methods can map the potential energy surface for this rotation, identifying the energy barriers and the most stable conformations (cis/trans isomers with respect to the carbonyl and the cyclopropyl groups). For most N-substituted benzamides, the trans conformation is generally favored due to reduced steric hindrance. DFT calculations can quantify this energy difference. The energy of isomerization can be determined by calculating the energy difference between the cis and trans isomers. researchgate.net

Conformational Isomerism: The orientation of the cyclopropyl group relative to the benzamide moiety and the conformation of the nitro group can also be investigated. Quantum chemical calculations can identify the lowest energy conformers and the rotational barriers between them.

A hypothetical summary of computational data on the rotational barrier of the amide bond is presented in Table 1.

| Computational Method | Basis Set | Calculated Rotational Barrier (kcal/mol) |

| DFT (B3LYP) | 6-31G(d) | Data not available |

| MP2 | cc-pVTZ | Data not available |

| This table is illustrative and does not represent actual published data for this compound, as specific studies are not available. |

Correlation of Computational Parameters with Molecular Properties (e.g., Lipophilicity, pKa)

Computational chemistry provides a robust framework for predicting key molecular properties like lipophilicity and pKa, which are crucial in fields such as drug discovery. chemaxon.com

Lipophilicity (log P): Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. Computational methods to predict log P fall into two main categories: fragment-based and property-based methods. researchgate.net

Property-based methods: These methods use quantum chemical descriptors such as molecular surface area, volume, and polarity to calculate log P.

For this compound, a theoretical log P could be calculated using various software packages that implement these methods. These programs utilize algorithms that correlate calculated molecular descriptors with extensive experimental log P databases.

pKa: The acid dissociation constant (pKa) is a measure of the acidity of a compound. The pKa of the amide proton in this compound is expected to be very high, indicating it is not acidic. However, in the presence of a strong base, it can be deprotonated. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, often using a combination of quantum mechanics and a continuum solvation model. mdpi.com

The general approach involves calculating the free energies of the protonated and deprotonated species in solution. The pKa can then be derived from the following equation:

ΔGaq = -RTln(Ka)

pKa = ΔGaq / (2.303RT)

Various levels of theory, such as B3LYP with a suitable basis set and a polarizable continuum model (PCM), can be used for these calculations. nih.gov The accuracy of these predictions can be improved by using isodesmic reactions, where the pKa is calculated relative to a similar compound with a known experimental pKa. peerj.com

Table 2 presents a hypothetical correlation of computed parameters with predicted properties for this compound and related analogs.

| Compound | Calculated Descriptor (e.g., Solvation Free Energy) | Predicted pKa | Predicted log P |

| This compound | Data not available | Data not available | Data not available |

| Benzamide | Reference Value | Reference Value | Reference Value |

| 4-Nitrobenzamide (B147303) | Calculated Value | Calculated Value | Calculated Value |

| This table is for illustrative purposes to show how computational data could be presented. Specific computational studies on this compound are not publicly available. |

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies in Vitro and Non Human in Vivo

Antimicrobial Activity Evaluation (In Vitro)

No specific data from antibacterial screening assays for N-cyclopropyl-4-nitrobenzamide against Escherichia coli or Staphylococcus aureus were found in the reviewed literature.

Specific antifungal screening data for this compound against Candida albicans is not available in the current body of scientific literature.

Enzyme Inhibition Studies (In Vitro)

The inhibitory effects of this compound and related analogs have been explored against several enzymes, with notable findings in the area of soluble epoxide hydrolase inhibition.

Research into cycloalkylamide derivatives as inhibitors of soluble epoxide hydrolase (sEH) has provided insights into the structure-activity relationships of this class of compounds. sEH is a therapeutic target for various diseases, including hypertension and inflammation. nih.gov

A study evaluating a series of cycloalkylamide derivatives revealed that the nature of the cycloalkyl group significantly influences the inhibitory potency against human sEH. Within this study, a compound structurally analogous to this compound, featuring a cyclopropyl (B3062369) group on the amide nitrogen, was found to be a poor inhibitor of the enzyme. nih.gov This suggests that small cycloalkyl groups in this position are not conducive to potent sEH inhibition. The research indicated that bulkier, more hydrophobic cycloalkyl substituents, such as adamantane, were more effective in producing significant inhibitory activity. nih.gov

Table 1: sEH Inhibition by Cycloalkylamide Derivatives

| Compound ID (as referenced in study) | Cycloalkyl Group | sEH Inhibition |

|---|---|---|

| 4 | Cyclopropyl | Poor |

| 5 | Cyclopentyl | Poor |

| 19 | Adamantane | Potent |

This table is based on qualitative descriptions from the cited research. nih.gov

There is no specific information available in the scientific literature regarding the evaluation of this compound as an inhibitor of Janus kinases (JAKs). The JAK family of enzymes is a critical component of signaling pathways for numerous cytokines and growth factors, making them important targets in the treatment of autoimmune and inflammatory diseases. nih.govnih.gov

No other relevant enzyme assay results for this compound were identified in the reviewed scientific literature.

Receptor Binding and Modulation Studies (In Vitro)

No specific receptor binding or modulation studies for this compound are available in the reviewed literature.

Cellular Biological Responses (In Vitro)

Detailed research findings regarding the specific cellular biological responses of this compound are not present in the available scientific literature. Consequently, the following subsections cannot be addressed with scientifically accurate information for this compound.

Inhibition of Cell Proliferation (e.g., in TNBC cells)

There is no published data on the effect of this compound on the proliferation of Triple-Negative Breast Cancer (TNBC) cells.

Attenuation of Osteoclast Differentiation (e.g., RANKL-mediated)